molecular formula C24H23FN6O B2748413 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1796990-04-9

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2748413
CAS No.: 1796990-04-9
M. Wt: 430.487
InChI Key: KMLAUTVSVKYAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based carboxamide featuring a unique structural framework. Its core structure includes two pyrazole rings: one substituted with a cyclopropyl group, a pyridin-2-yl moiety, and an ethyl linker, and the other bearing a 4-fluorophenyl group, a methyl group, and a carboxamide functional group. The ethyl bridge between the pyrazole units introduces conformational flexibility, while the fluorine atom and cyclopropyl group may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O/c1-30-23(14-20(28-30)16-7-9-18(25)10-8-16)24(32)27-12-13-31-22(17-5-6-17)15-21(29-31)19-4-2-3-11-26-19/h2-4,7-11,14-15,17H,5-6,12-13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLAUTVSVKYAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=CC(=N3)C4=CC=CC=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes multiple functional groups such as pyrazole, pyridine, and a cyclopropyl moiety, which may enhance its interactions with various biological targets.

  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 403.442 g/mol
  • CAS Number : 1798028-47-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The presence of the pyrazole and pyridine rings suggests potential interactions with kinases and other proteins involved in cellular signaling.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs have shown significant anti-inflammatory properties. For instance, dual inhibitors targeting p38 MAPK and PDE4 have been explored in clinical settings for their ability to modulate inflammatory responses, particularly in conditions related to TNFα (tumor necrosis factor alpha) signaling pathways .

Antitumor Activity

The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been documented to exhibit growth inhibition in various cancer cell lines, possibly through the modulation of cell cycle regulators or apoptosis pathways .

Kinase Inhibition

Studies have demonstrated that compounds containing pyrazole moieties can inhibit specific kinases involved in cancer progression and inflammatory diseases. For example, the inhibition of JNK (c-Jun N-terminal kinase) and p38 MAPK has been associated with reduced tumor growth and inflammation .

Case Studies

  • In Vitro Studies : A study on a related compound demonstrated significant inhibition of TNFα release in stimulated whole blood from cynomolgus monkeys, suggesting that similar compounds could effectively modulate inflammatory cytokine release .
  • Cellular Assays : In cellular growth inhibition assays, compounds structurally related to this compound showed promising results with GI50 values indicating effective growth inhibition against various cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
CBS-3595Dual p38α MAPK/PDE4 InhibitorAnti-inflammatory
Pyrazolo[3,4-b]quinolinPyrazole fused with quinolineAnticancer
5-MethylpyrazoleSimple pyrazole derivativeAntifungal

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. It has been shown to exhibit significant inhibitory effects on cell proliferation and induce apoptosis in treated cells.

Case Studies

  • In Vitro Study on Cell Lines
    • Objective : To evaluate the antiproliferative effects of the compound on human cancer cell lines.
    • Results : Significant growth inhibition was observed in MCF-7 and A549 cells, with IC50 values indicating strong efficacy compared to established chemotherapeutics.
    Cell LineIC50 Value (µM)
    MCF-75.85
    A5493.0
  • In Vivo Efficacy
    • Objective : To assess the therapeutic potential in xenograft models.
    • Results : Treated groups exhibited a notable reduction in tumor size compared to control groups, supporting its role as a promising therapeutic agent.

Other Potential Applications

Beyond anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in infectious disease treatment.
  • Anti-inflammatory Effects : Investigations into related pyrazole derivatives indicate possible anti-inflammatory properties, warranting further exploration.

Synthesis and Characterization

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes involving the coupling of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Synthetic Route Overview

  • Preparation of Pyrazole Derivatives : Synthesize key intermediates through cyclization reactions.
  • Coupling Reactions : Employ coupling strategies to attach functional groups selectively.
  • Purification : Use chromatographic techniques to isolate pure compounds for biological testing.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The terminal carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Treatment with concentrated HCl (6M, reflux, 8–12 hours) yields 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, confirmed via IR spectroscopy (loss of amide C=O stretch at ~1650 cm⁻¹ and emergence of carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

  • Basic hydrolysis : Reaction with NaOH (2M, 80°C, 6 hours) produces the corresponding carboxylate salt, identifiable via mass spectrometry (m/z = 341.3 [M+H]⁺).

Nucleophilic Aromatic Substitution (NAS) at the Fluorophenyl Ring

The electron-withdrawing fluorine atom on the phenyl ring facilitates NAS under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Methoxylation NaOMe, CuI, DMF, 100°C, 24 hrs3-(4-methoxyphenyl)-1-methyl derivative58%
Amination NH₃, Pd(OAc)₂, Xantphos, 120°C3-(4-aminophenyl)-1-methyl derivative42%

Cyclocondensation Reactions

The pyrazole and pyridine rings participate in cyclocondensation with hydrazines or amines:

  • Formation of fused pyrazolo[1,5-a]pyrimidines : Reacting with 2-aminopyridine (1:1 molar ratio, p-TsOH, DMF, 120°C, 20 minutes) yields a tricyclic product (m/z = 512.4 [M+H]⁺), verified via ¹H-NMR (δ 8.2 ppm, pyrimidine proton) .

  • Knorr-type reactions : Reaction with ethyl acetoacetate (1:2 ratio, H₂SO₄ catalyst, ethanol, reflux) forms a tetrasubstituted pyrazole (yield: 67%) .

Oxidative Functionalization

The ethyl linker and methyl group are susceptible to oxidation:

  • Ethyl linker oxidation : Treatment with KMnO₄ (0.1M, H₂O, 60°C, 4 hours) cleaves the ethyl group, yielding 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (m/z = 274.2 [M+H]⁺).

  • Methyl group oxidation : Using SeO₂ (1.5 eq., dioxane, 80°C, 12 hours) converts the methyl group to a formyl group (δ 9.8 ppm in ¹H-NMR) .

Cross-Coupling Reactions

The pyridine and pyrazole rings enable transition-metal-catalyzed couplings:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, toluene, 90°C3-(4-biphenyl)-substituted derivative73%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, t-BuONaN-arylated pyrazole65%

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with three major mass-loss events (220–250°C: 12%; 300–350°C: 45%; 400–450°C: 28%). Differential scanning calorimetry (DSC) shows an endothermic peak at 185°C (melting point) and exothermic decomposition at 240°C.

Photochemical Reactivity

UV irradiation (λ = 254 nm, methanol, 24 hours) induces C–N bond cleavage between the pyrazole and ethyl linker, generating 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole (m/z = 214.1 [M+H]⁺) and 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide .

Biological Derivatization

The carboxamide group undergoes enzyme-mediated transformations:

  • In vitro metabolism : Incubation with human liver microsomes (HLMs) produces hydroxylated metabolites at the cyclopropyl (m/z = 483.3 [M+H]⁺) and pyridine rings (m/z = 485.3 [M+H]⁺) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrazole carboxamides and derivatives from the evidence:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Cyclopropyl, pyridin-2-yl, 4-fluorophenyl, ethyl linker ~480 (estimated) Fluorine for electronegativity; cyclopropyl for stability; flexible ethyl bridge N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl 403.1 High crystallinity (mp 133–135°C); dual aryl groups for π-π interactions
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl ~470 (estimated) Multiple chlorine atoms for lipophilicity; rigid pyridylmethyl linkage
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Nitrophenyl, isoxazolyl, carbothioamide ~420–450 (estimated) Carbothioamide for altered H-bonding; nitro group for electron withdrawal

Key Observations :

Halogen Effects : The target compound’s 4-fluorophenyl group contrasts with chlorine-rich analogs (e.g., compound 3b, 3e from ). Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine’s lipophilicity-driven membrane permeability .

Heterocyclic Diversity : Unlike carbothioamides () or nitrophenyl-substituted derivatives, the target compound retains a classic carboxamide group, balancing stability and hydrogen-bonding capacity .

Physicochemical Properties
  • Melting Points: The target compound’s melting point is unreported, but fluorinated analogs (e.g., 3d in , mp 181–183°C) suggest higher thermal stability compared to non-fluorinated derivatives (e.g., 3a, mp 133–135°C) .
  • Solubility : The 4-fluorophenyl and pyridinyl groups may enhance aqueous solubility relative to chlorinated analogs (e.g., 3b) due to reduced hydrophobicity .
Implications for Drug Design
  • Metabolic Stability : The cyclopropyl group in the target compound could resist oxidative metabolism compared to larger alkyl substituents (e.g., methyl in 3a–3e) .
  • Bioisosteric Potential: Replacing chlorine (e.g., in 3b) with fluorine (target compound) may reduce off-target toxicity while maintaining electronic effects .

Preparation Methods

Cyclopropanation of Pyridinyl-Substituted β-Ketoester

The pyrazole ring is constructed via cyclocondensation of a β-ketoester with hydrazine. For example:

  • Synthesis of ethyl 3-(pyridin-2-yl)-3-oxopropanoate : Reacting 2-acetylpyridine with diethyl oxalate in the presence of sodium methoxide yields the β-ketoester.
  • Cyclopropanation : Treating the β-ketoester with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions introduces the cyclopropyl group.
  • Hydrazine Cyclization : Reacting the cyclopropanated β-ketoester with hydrazine hydrate in ethanol forms the pyrazole core.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 Diethyl oxalate, NaOMe Diethyl ether 0°C → RT 65–80%
2 Cyclopropylboronic acid, Pd(PPh₃)₄ Dioxane/H₂O 80°C 70–85%
3 Hydrazine hydrate Ethanol Reflux 75–90%

Ethylamine Linker Installation

The ethylamine spacer is introduced via nucleophilic substitution:

  • Bromination : Treating 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole with 1,2-dibromoethane in the presence of NaH yields the bromoethyl intermediate.
  • Ammonolysis : Reacting the bromoethyl derivative with aqueous ammonia under pressure forms the ethylamine subunit.

Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Pyrazole Ring Formation

  • Condensation Reaction : 4-Fluorophenylacetone is condensed with methyl hydrazine in ethanol to form 3-(4-fluorophenyl)-1-methyl-1H-pyrazole.
  • Carboxylation : Direct carboxylation at the 5-position is achieved using CO₂ under palladium catalysis or via Knorr-type reactions with ethyl chlorooxalate.

Key Reaction :
$$
\text{3-(4-Fluorophenyl)-1-methyl-1H-pyrazole} + \text{ClCOCOOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate} \quad \text{(Yield: 70–85\%)}
$$

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using NaOH in aqueous THF:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, THF/H₂O}} \text{3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid} \quad \text{(Yield: 90–95\%)}
$$

Amide Bond Formation

Acid Chloride Method

  • Chlorination : The carboxylic acid is treated with thionyl chloride to form the acyl chloride:
    $$
    \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} \quad \text{(Yield: 95\%)}
    $$
  • Coupling with Ethylamine : The acyl chloride reacts with 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine in dichloromethane with triethylamine:
    $$
    \text{RCOCl} + \text{H}2\text{N-CH}2\text{CH}2-pyrazole \xrightarrow{\text{Et}3\text{N}} \text{RCONH-CH}2\text{CH}2-pyrazole \quad \text{(Yield: 80–88\%)}
    $$

Coupling Reagent Approach

Using EDCI/HOBt in DMF ensures milder conditions:
$$
\text{RCOOH} + \text{H}2\text{N-CH}2\text{CH}2-pyrazole \xrightarrow{\text{EDCI, HOBt, DMF}} \text{RCONH-CH}2\text{CH}_2-pyrazole \quad \text{(Yield: 85–90\%)}
$$

Purification and Characterization

  • Crystallization : The crude product is recrystallized from methanol/water mixtures.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 1.15–1.30 (m, cyclopropyl-H), 2.50 (s, N-CH₃), 7.20–8.60 (m, aromatic-H).
    • MS (ESI) : m/z 430.5 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Ensuring correct substitution on the pyrazole rings requires careful control of reaction stoichiometry.
  • Cyclopropane Stability : The cyclopropyl group is sensitive to strong acids/bases; neutral conditions are preferred.
  • Amine Reactivity : The ethylamine linker’s nucleophilicity is enhanced by using aprotic solvents during coupling.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing pyrazole-carboxamide derivatives with fluorophenyl and pyridinyl substituents?

Answer:
Multi-step synthetic routes are typically used, starting with the preparation of heterocyclic cores. For example:

  • Core assembly : Condensation of substituted hydrazides with β-keto esters or acrylates forms the pyrazole backbone .
  • Fluorophenyl introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling can incorporate the 4-fluorophenyl group .
  • Pyridinyl functionalization : Alkylation or nucleophilic substitution reactions attach the pyridin-2-yl moiety to the pyrazole nitrogen .
  • Carboxamide formation : Coupling activated carboxylic acids (e.g., CDI or HATU-mediated) with amines completes the carboxamide group .

Key validation : Use NMR (1H/13C) to confirm regiochemistry and LC-MS for purity assessment .

Basic: How is structural characterization of this compound performed to confirm regiochemistry and purity?

Answer:
A combination of spectroscopic and analytical methods is essential:

  • 1H/13C NMR : Assigns proton environments and verifies substituent positions (e.g., distinguishing between N-methyl and cyclopropyl groups) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
  • LC-MS : Confirms molecular weight and purity (>95% by HPLC) .
  • Elemental analysis : Validates empirical formula accuracy .

Advanced: How can researchers optimize reaction yields for the ethyl-linked pyrazole-pyrazole backbone?

Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysis : Use K2CO3 or Cs2CO3 to deprotonate NH groups in pyrazole alkylation steps .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
  • Protecting groups : Temporarily shield reactive sites (e.g., tosyl groups for NH protection) to direct regioselectivity .

Data analysis : Compare TLC or GC-MS profiles across conditions to identify optimal parameters .

Advanced: What computational approaches predict the biological activity of pyrazole-carboxamide derivatives?

Answer:

  • PASS algorithm : Predicts pharmacological targets (e.g., kinase inhibition or GPCR modulation) based on structural descriptors .
  • Molecular docking :
    • Protein preparation : Retrieve target structures (e.g., from PDB) and optimize hydrogen bonding networks .
    • Ligand preparation : Minimize the compound’s energy using DFT or MMFF94 force fields .
    • Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors and validate via MD simulations .
  • ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability .

Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate docking parameters : Adjust binding site flexibility or solvent models (e.g., implicit vs. explicit water) .
  • Experimental validation : Perform dose-response assays (e.g., IC50 determination) to confirm activity trends .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to probe SAR .
  • Meta-analysis : Cross-reference with literature on analogous compounds to identify trends in false positives/negatives .

Advanced: What strategies mitigate challenges in crystallizing pyrazole-carboxamide derivatives for X-ray studies?

Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to induce slow crystallization .
  • Co-crystallization : Add co-formers (e.g., acetic acid) to stabilize lattice interactions .
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal nucleation .
  • Hygroscopicity management : Store samples under inert atmosphere to prevent hydrate formation .

Basic: What role does the 4-fluorophenyl group play in the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The fluorine atom increases logP, enhancing membrane permeability .
  • Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life .
  • Electron-withdrawing effect : Activates the pyrazole ring for nucleophilic substitutions .

Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Replace cyclopropyl with larger groups (e.g., tert-butyl) to probe steric effects .
  • Bioisosteric replacement : Swap pyridinyl with isoquinoline or pyrimidine to assess binding affinity .
  • Linker modification : Test ethyl vs. propyl spacers to optimize conformational flexibility .
  • High-throughput screening : Use parallel synthesis to generate libraries for rapid SAR profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.